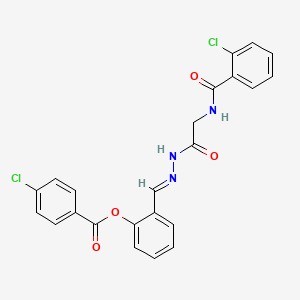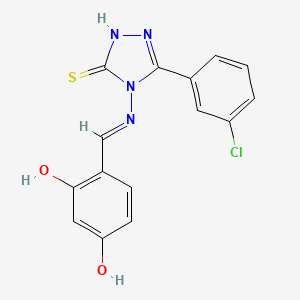![molecular formula C25H19N5O3 B12023650 3-[4-(benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12023650.png)
3-[4-(benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C25H19N5O3 and a molecular weight of 437.462. This compound is known for its unique structure, which includes a benzyloxyphenyl group, an indole moiety, and a pyrazole ring.
Métodos De Preparación
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the indole derivative: The indole moiety is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde.
Coupling of intermediates: The benzyloxyphenyl intermediate is then coupled with the indole derivative using a hydrazine derivative to form the final product.
Análisis De Reacciones Químicas
3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR) kinase.
Biological Research: Its unique structure makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Materials Science: The compound’s structural properties may be explored for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as EGFR kinase. It binds to the ATP-binding site of the kinase, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition leads to apoptosis, or programmed cell death, in cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives and indole-based molecules. For example:
3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound also exhibits EGFR kinase inhibitory activity and has been studied for its anticancer properties.
(4-benzyloxy)phenylacetic acid: This compound is a para-substituted phenyl-acetic acid derivative with different applications in organic synthesis.
Propiedades
Fórmula molecular |
C25H19N5O3 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H19N5O3/c31-24(30-29-23-19-8-4-5-9-20(19)26-25(23)32)22-14-21(27-28-22)17-10-12-18(13-11-17)33-15-16-6-2-1-3-7-16/h1-14,26,32H,15H2,(H,27,28) |
Clave InChI |
ZJETZTDRTAPKQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023571.png)

![(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023587.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023607.png)
![3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023614.png)

![5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023638.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)

![3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12023662.png)
![N-benzyl-2-[2-(naphthalen-1-yloxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12023667.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12023671.png)
![2-(4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B12023676.png)
